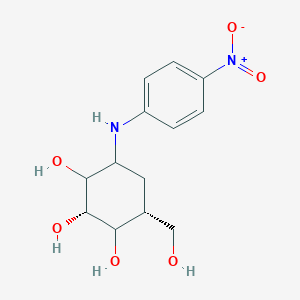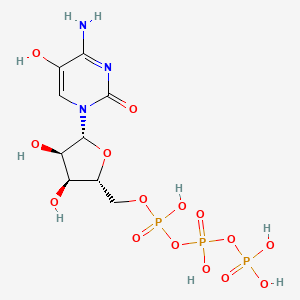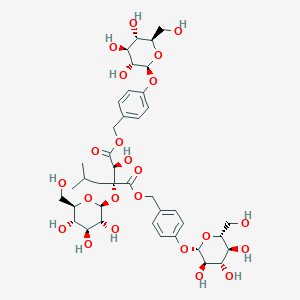![molecular formula C14H16O9 B1263345 (1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid](/img/structure/B1263345.png)
(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2S,5S,6S)-2-(3-carboxypropanoyl)-5-[(1-carboxyvinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylic acid is a tricarboxylic acid. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (1R,2S,5S,6S)-2-(3-carboxylatopropanoyl)-5-[(1-carboxylatovinyl)oxy]-6-hydroxycyclohex-3-ene-1-carboxylate.
科学的研究の応用
Synthesis and Chemical Transformations
The compound has been prominently utilized in synthetic chemistry. Gerber and Vogel (2001) discussed its role in the stereoselective synthesis of 8-Oxabicyclo[3.2.1]octane-2,3,4,6,7-pentols and total asymmetric synthesis of 2,6-Anhydrohepturonic Acid derivatives. These derivatives are crucial for constructing (1 → 3)-C,C-linked trisaccharides, showcasing the compound's significant role in complex chemical synthesis and molecular construction (Gerber & Vogel, 2001).
Defant et al. (2011) utilized a related compound as a chiral building block in preparing new δ-sugar amino acids. These compounds offer potential uses in peptidomimetics due to their conformationally restricted structures, highlighting the compound's versatility in synthesizing structurally complex molecules (Defant et al., 2011).
Biochemical and Pharmaceutical Applications
In the realm of biochemistry and pharmacology, Iso et al. (1996) described the synthesis and biological activity of related compounds, emphasizing their potent antibacterial activity against a wide range of bacteria, including Pseudomonas aeruginosa (Iso et al., 1996). Similarly, Blatter et al. (1986) explored the chemical transformations of related compounds, showcasing their potential applications in synthesizing other bioactive molecules (Blatter & Ferrier, 1986).
特性
分子式 |
C14H16O9 |
|---|---|
分子量 |
328.27 g/mol |
IUPAC名 |
(1R,2S,5S,6S)-5-(1-carboxyethenoxy)-2-(3-carboxypropanoyl)-6-hydroxycyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C14H16O9/c1-6(13(19)20)23-9-4-2-7(8(15)3-5-10(16)17)11(12(9)18)14(21)22/h2,4,7,9,11-12,18H,1,3,5H2,(H,16,17)(H,19,20)(H,21,22)/t7-,9+,11-,12-/m1/s1 |
InChIキー |
XYCATPIYKOARSZ-OAIFWDMCSA-N |
異性体SMILES |
C=C(C(=O)O)O[C@H]1C=C[C@@H]([C@H]([C@@H]1O)C(=O)O)C(=O)CCC(=O)O |
正規SMILES |
C=C(C(=O)O)OC1C=CC(C(C1O)C(=O)O)C(=O)CCC(=O)O |
同義語 |
2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylic acid SEPHCHC cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-Hydroxy-13-methoxy-1,1-dimethyl-7-methylidenedecahydro-5H,11H-5a,8-methanocyclohepta[c]furo[3,4-e][1]benzopyran-5,6(7H)-dione](/img/structure/B1263262.png)
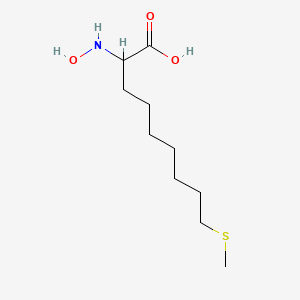
![Calixresorc[6]arene](/img/structure/B1263265.png)
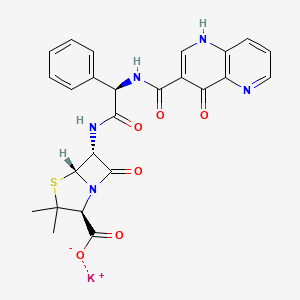
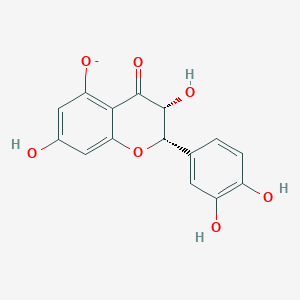
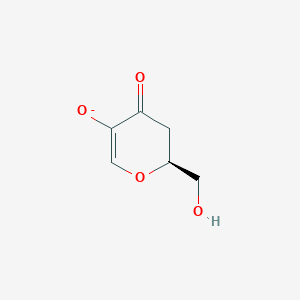
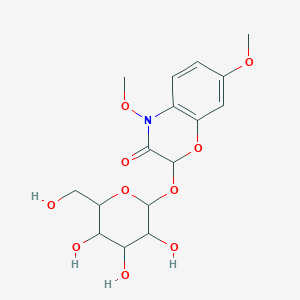
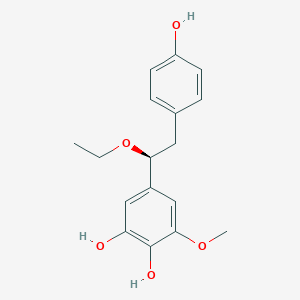
![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)

